1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid
Overview
Description
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperidine ring
Mechanism of Action
Target of Action
The primary targets of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound is also known to inhibit Rab11A prenylation .
Mode of Action
This compound interacts with its targets by blocking the GABA receptors . This blocking action is similar to that of classical benzodiazepine tranquilizers. Imidazo[1,2-a]pyridine compounds are more novel preparations with fewer side effects .
Biochemical Pathways
The compound affects the GABAergic neurotransmission pathway by blocking GABA receptors . This results in a decrease in neuronal excitability and produces a calming effect. The inhibition of Rab11A prenylation could also affect various cellular processes .
Pharmacokinetics
Similar compounds like zolpidem are used to treat short-term insomnia, suggesting that they have good bioavailability .
Result of Action
The blocking of GABA receptors by this compound results in a hypnotic effect, making it useful for treating short-term insomnia and some disorders of brain function . The inhibition of Rab11A prenylation could potentially have various cellular effects .
Preparation Methods
The synthesis of 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
Imidazo[1,2-a]pyridine derivatives: These compounds exhibit a broad spectrum of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)11-4-3-6-16(9-11)10-12-8-15-13-5-1-2-7-17(12)13/h1-2,5,7-8,11H,3-4,6,9-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZPLAHHCALCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C3N2C=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587678 | |
Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-80-8 | |
Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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